molecular formula C14H18F2O2 B7991846 1-(3,5-Difluoro-4-(pentyloxy)phenyl)propan-1-one

1-(3,5-Difluoro-4-(pentyloxy)phenyl)propan-1-one

Cat. No.: B7991846
M. Wt: 256.29 g/mol
InChI Key: UBTSFAOCIVZGNS-UHFFFAOYSA-N
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Description

1-(3,5-Difluoro-4-(pentyloxy)phenyl)propan-1-one is an organic compound with the molecular formula C14H18F2O2. It is characterized by the presence of difluoro and pentyloxy substituents on a phenyl ring, which is connected to a propanone moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Difluoro-4-(pentyloxy)phenyl)propan-1-one typically involves the reaction of 3,5-difluoro-4-hydroxybenzaldehyde with 1-bromopentane to form the pentyloxy derivative. This intermediate is then subjected to a Friedel-Crafts acylation reaction using propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Difluoro-4-(pentyloxy)phenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoro and pentyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3,5-Difluoro-4-(pentyloxy)phenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,5-Difluoro-4-(pentyloxy)phenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and pentyloxy groups can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,5-Difluoro-4-(pentyloxy)phenyl)propan-1-one is unique due to the combination of difluoro and pentyloxy substituents, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(3,5-difluoro-4-pentoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2O2/c1-3-5-6-7-18-14-11(15)8-10(9-12(14)16)13(17)4-2/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTSFAOCIVZGNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1F)C(=O)CC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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